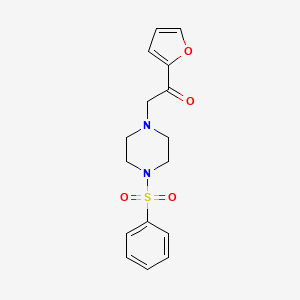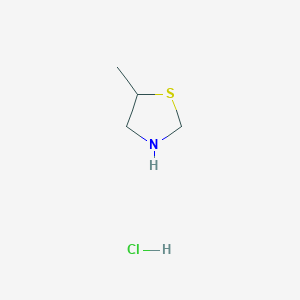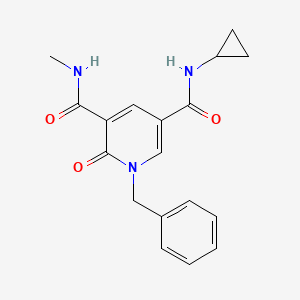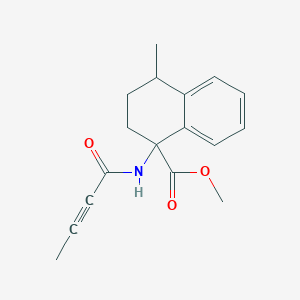
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MDMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDMN is a naphthalene derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer properties, and Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate may exert its anti-cancer effects through this mechanism. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities, making it a promising compound for drug discovery and development. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. However, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
Direcciones Futuras
There are several future directions for research on Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. Another area of research could focus on the development of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate derivatives with improved solubility and biological activities. Finally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections.
Métodos De Síntesis
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction between 4-bromo-1-methyl-2-naphthoic acid and 2-butyn-1-amine. The reaction is carried out in the presence of a base and a palladium catalyst, which leads to the formation of the desired product in good yields. Alternatively, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can also be synthesized using a one-pot reaction between 2-butyn-1-amine, 4-methyl-2-naphthoic acid, and methyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-7-15(19)18-17(16(20)21-3)11-10-12(2)13-8-5-6-9-14(13)17/h5-6,8-9,12H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOPBUUIRSNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC(C2=CC=CC=C21)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

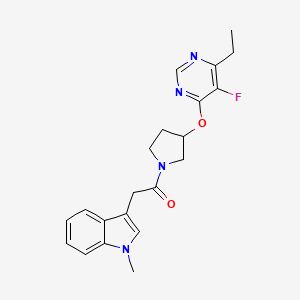

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
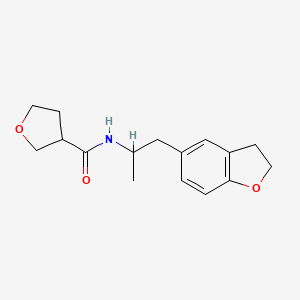
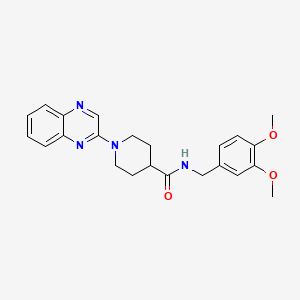
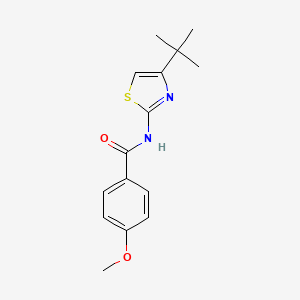
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
